molecular formula C10H7BrF4O2 B6186263 8-bromo-3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine CAS No. 868695-56-1

8-bromo-3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine

Cat. No. B6186263
CAS RN: 868695-56-1
M. Wt: 315.1
InChI Key:
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Description

8-bromo-3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine is a synthetic compound that has been used in a variety of scientific research applications. It is an aromatic heterocyclic compound that is composed of a bromine atom, four fluorine atoms, and a 1,6-benzodioxocine ring. The compound has been studied for its potential applications in drug development, as well as its biochemical and physiological effects on living organisms.

Scientific Research Applications

8-bromo-3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine has been studied for its potential applications in drug development. The compound has been shown to interact with a variety of proteins, including G-protein coupled receptors, suggesting that it may be useful as a drug target. Additionally, the compound has been studied as a potential inhibitor of certain enzymes, such as tyrosine kinases, and as a potential modulator of gene expression.

Mechanism of Action

The mechanism of action of 8-bromo-3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine is not fully understood. However, studies have suggested that the compound is able to interact with various proteins, including G-protein coupled receptors, suggesting that it may act as an agonist or antagonist at these sites. Additionally, the compound has been shown to interact with certain enzymes, such as tyrosine kinases, and to modulate gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-bromo-3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine are not fully understood. However, studies have suggested that the compound is able to interact with various proteins, including G-protein coupled receptors, suggesting that it may be able to affect various cellular processes. Additionally, the compound has been studied as a potential inhibitor of certain enzymes, such as tyrosine kinases, and as a potential modulator of gene expression.

Advantages and Limitations for Lab Experiments

The use of 8-bromo-3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine in laboratory experiments has several advantages. The compound is relatively inexpensive and easy to obtain, and it is relatively stable under normal laboratory conditions. Additionally, the compound is able to interact with a variety of proteins and enzymes, making it a useful tool for studying the mechanisms of action of these molecules. However, the compound is also limited in its ability to penetrate cell membranes, which may limit its usefulness in certain experiments.

Future Directions

The future directions for 8-bromo-3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine research include further exploration of its potential applications in drug development. Additionally, further research is needed to better understand the compound’s biochemical and physiological effects on living organisms. Furthermore, the compound’s ability to interact with various proteins and enzymes could be further explored to identify new potential therapeutic targets. Finally, further research is needed to explore the compound’s ability to penetrate cell membranes and its potential applications in gene therapy.

Synthesis Methods

The synthesis of 8-bromo-3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine has been studied extensively. The most common method of synthesis involves the reaction of 1,6-benzodioxocine with bromine and tetrafluoride. This reaction is typically carried out in an inert atmosphere and is followed by the addition of a base, such as potassium hydroxide, to promote the formation of the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-bromo-3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3,4,5-tetrahydro-1,6-benzodioxocin-8-ol", "Bromine", "Tetrafluoroethylene", "Sodium hydride", "Dimethylformamide", "Acetic acid", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: 2,3,4,5-tetrahydro-1,6-benzodioxocin-8-ol is reacted with bromine in acetic acid to form 8-bromo-2,3,4,5-tetrahydro-1,6-benzodioxocin.", "Step 2: The resulting product from step 1 is then reacted with sodium hydride in dimethylformamide to form 8-bromo-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl sodium salt.", "Step 3: Tetrafluoroethylene is then added to the reaction mixture from step 2 and heated to form 8-bromo-3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine.", "Step 4: The product from step 3 is then purified by washing with hydrochloric acid, sodium bicarbonate, and water, followed by drying with sodium chloride." ] }

CAS RN

868695-56-1

Product Name

8-bromo-3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine

Molecular Formula

C10H7BrF4O2

Molecular Weight

315.1

Purity

95

Origin of Product

United States

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